molecular formula C11H11ClN2OS B2697036 N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide CAS No. 476317-63-2

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide

Cat. No.: B2697036
CAS No.: 476317-63-2
M. Wt: 254.73
InChI Key: MECDHOFKWWDHLF-QBFSEMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound belongs to the benzothiazole family, which is known for its diverse pharmacological properties.

Mechanism of Action

Target of Action

The primary targets of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide Similar compounds have been found to have anti-inflammatory and analgesic activities , suggesting that the compound may interact with proteins involved in these processes.

Mode of Action

The exact mode of action of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide It’s known that similar compounds can disrupt the gtpase activity and dynamic assembly of ftsz, a protein involved in bacterial cell division . This suggests that the compound might interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

The biochemical pathways affected by (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide Based on the potential targets and mode of action, it can be inferred that the compound may affect pathways related to inflammation and pain, as well as bacterial cell division .

Result of Action

The molecular and cellular effects of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide Based on the potential mode of action, it can be inferred that the compound may lead to changes in the function of its targets, potentially resulting in anti-inflammatory and analgesic effects, as well as inhibition of bacterial cell division .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can be achieved through various synthetic pathways. One common method involves the reaction of 6-chloro-3-methyl-1,3-benzothiazol-2-amine with propanoyl chloride under appropriate conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-3-10(15)13-11-14(2)8-5-4-7(12)6-9(8)16-11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECDHOFKWWDHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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